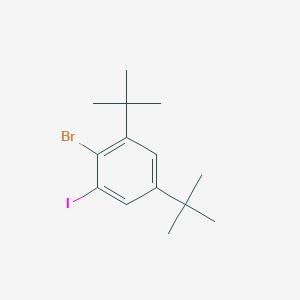

Benzene, 2-bromo-1,5-bis(1,1-dimethylethyl)-3-iodo-

Description

The compound Benzene, 2-bromo-1,5-bis(1,1-dimethylethyl)-3-iodo- is a halogenated aromatic hydrocarbon featuring bromine and iodine substituents at positions 2 and 3, respectively, along with two bulky tert-butyl (1,1-dimethylethyl) groups at positions 1 and 5. This arrangement creates significant steric hindrance and influences both electronic properties and reactivity.

Properties

IUPAC Name |

2-bromo-1,5-ditert-butyl-3-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrI/c1-13(2,3)9-7-10(14(4,5)6)12(15)11(16)8-9/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBNJGOMSFBMLPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)I)Br)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Benzene, 2-bromo-1,5-bis(1,1-dimethylethyl)-3-iodo- is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article delves into the compound's chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C18H29BrI

- Molecular Weight : 396.25 g/mol

- Density : 1.064 g/cm³

- Boiling Point : 299.7 ºC

- Melting Point : 168-173 ºC

The compound features a complex structure characterized by multiple functional groups that may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of halogenated compounds like Benzene, 2-bromo-1,5-bis(1,1-dimethylethyl)-3-iodo- can include antimicrobial, antifungal, and anticancer properties. The presence of bromine and iodine atoms in its structure plays a significant role in its biological interactions.

Anticancer Activity

Research indicates that certain brominated compounds exhibit anticancer properties through mechanisms such as apoptosis induction and inhibition of cell proliferation. For instance:

- A study demonstrated that brominated compounds could inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis (PubMed ID: 21200785) .

Antimicrobial Effects

Halogenated aromatic compounds have shown potential as antimicrobial agents. The introduction of bromine and iodine can enhance the lipophilicity of the molecule, allowing better membrane penetration and increased efficacy against bacterial strains.

Case Studies

Several studies have evaluated the biological activity of related compounds:

- Study on Brominated Compounds :

- Antitumor Activity Assessment :

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Physicochemical and Functional Comparisons

Table 1: Key Properties of Target Compound and Analogues

Research Findings and Functional Insights

Steric and Electronic Effects :

- The tert-butyl groups in the target compound impose significant steric hindrance, likely reducing reactivity in nucleophilic substitutions but enhancing thermal stability .

- The electron-withdrawing effects of bromine and iodine may direct electrophilic attacks to less hindered positions, though steric bulk could dominate reaction outcomes .

Applications :

- Compounds with tert-butyl groups, such as Benzene, 1,3-bis(1,1-dimethylethyl)- , are linked to flavor modulation in olive oils and antioxidant activity in food additives .

- The iodine substituent in the target compound may facilitate applications in Suzuki-Miyaura cross-coupling, though steric hindrance could necessitate optimized catalytic conditions .

Synthesis Challenges :

- Analogues like Benzene, 1-bromo-2,4-bis(dodecyloxy)-5-iodo- require multi-step syntheses with yields up to 91%, suggesting similar complexity for the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.